molecular formula C8H8N2O B053984 4-Methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 122379-63-9

4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B053984
M. Wt: 148.16 g/mol
InChI Key: DNIKOOPKCLWWPO-UHFFFAOYSA-N
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Patent
US08716493B2

Procedure details

A solution of sodium hydroxide (11 g) in methanol (250 mL) was stirred with 4-chloro-1H-pyrrolo[2,3-b]pyridine (step 2)(12.2 g, 80 mmol) at 140° C. in a sealed reactor for 16 hr. After being cooled to ambient temperature the mixture was concentrated and residue was slurred in water (100 mL) for one hour. The solid was collected by suction filtration and washed to neutrality with water. After being dried to constant weight, 6.5 g of 4-methoxy-7-azaindole was obtained as a tan solid; MS (m/z) 149 (M+H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[C:4]1[CH:12]=[CH:11][N:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2.[CH3:13]O>>[CH3:13][O:1][C:4]1[CH:12]=[CH:11][N:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2 |f:0.1|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12.2 g
Type
reactant
Smiles
ClC1=C2C=CNC2=NC=C1
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
After being dried to constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C2C=CNC2=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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